molecular formula C26H27N7OS2 B314362 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone

2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B314362
M. Wt: 517.7 g/mol
InChI Key: JSGOGYGMXBZBNI-UHFFFAOYSA-N
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Description

2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone is a complex organic compound that features a combination of several functional groups, including a benzothiazole ring, a triazine ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with pyrrolidine in the presence of a base such as triethylamine.

    Coupling Reactions: The benzothiazole and triazine intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Assembly: The phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenylethanone moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in molecular biology.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its multiple functional groups allow for the modulation of its biological activity, making it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its versatility makes it suitable for a wide range of applications, from electronics to environmental science.

Mechanism of Action

The mechanism of action of 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
  • 2-[(6-{[4,6-Di(morpholin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone
  • 2-[(6-{[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-phenylethanone

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine and triazine rings, along with the benzothiazole and phenylethanone moieties, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H27N7OS2

Molecular Weight

517.7 g/mol

IUPAC Name

2-[[6-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C26H27N7OS2/c34-21(18-8-2-1-3-9-18)17-35-26-28-20-11-10-19(16-22(20)36-26)27-23-29-24(32-12-4-5-13-32)31-25(30-23)33-14-6-7-15-33/h1-3,8-11,16H,4-7,12-15,17H2,(H,27,29,30,31)

InChI Key

JSGOGYGMXBZBNI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=CC=C5)N6CCCC6

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)C5=CC=CC=C5)N6CCCC6

Origin of Product

United States

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